2-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Synthesis Analysis
The synthesis of imidazole-containing compounds has been a topic of interest in recent years . For example, Amini et al. synthesized N3-(substituted phenyl)-N5-(substituted phenyl)-4-(4,5-dichloro-1H-imidazol-2-yl)-2-methyl-1, 4-dihydropyridine-3,5-dicarboxamide and evaluated for anti-tubercular activity against Mycobacterium tuberculosis strain using rifampicin as a reference drug .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Chemical Synthesis and Ionic Liquids
- The compound is involved in the direct methylation or trifluoroethylation of imidazole and pyridine derivatives, which is a key process in synthesizing a variety of room temperature ionic liquids (RTILs) (Zhang, Martin, & Desmarteau, 2003).
Biological Activity Studies
- Synthesized imidazo[1,2-a]pyridines, which are structurally similar to the compound , have been explored as potential antiulcer agents, specifically focusing on their cytoprotective properties (Starrett, Montzka, Crosswell, & Cavanagh, 1989).
Metal Complex Formation
- Research has explored the structural characterization of metal complexes involving similar compounds, highlighting their potential in creating complex molecular architectures (Sousa et al., 2001).
Polarographic Analysis
- Polarographic studies of alkyl imidazolyl sulfoxides and sulfides, chemically related to the compound, provide insights into their electrochemical properties, which are important for various applications in analytical chemistry (Johansson & Wendsjö, 1983).
Antimicrobial Activity
- Derivatives containing the imidazo[1,2-b]pyridazine moiety, structurally related to the compound, have been synthesized and screened for their in vitro antimicrobial activity, demonstrating potential in pharmaceutical research (Bhatt, Kant, & Singh, 2016).
Coordination Chemistry
- Research in coordination chemistry involving similar compounds has implications for understanding complex molecular interactions and potential applications in catalysis and material science (Bermejo, Sousa, Fondo, & Helliwell, 2000).
Medicinal Chemistry
- Studies involving the synthesis of imidazo[1,2-a]pyridines with various substituents, akin to the queried compound, are significant in medicinal chemistry for exploring new therapeutic agents (Lifshits, Ostapchuk, & Brel, 2015).
Mechanism of Action
Target of Action
Imidazole-containing compounds are known to interact with a variety of biological targets. For instance, some imidazole derivatives show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
The mode of action of imidazole-containing compounds can vary greatly depending on the specific derivative and target. For example, some imidazole derivatives act as inhibitors of certain enzymes, while others may interact with cell receptors or DNA .
Biochemical Pathways
Imidazole-containing compounds can affect various biochemical pathways. For instance, some imidazole derivatives have been found to inhibit the synthesis of certain proteins or disrupt cell membrane function .
Pharmacokinetics
The pharmacokinetics of imidazole-containing compounds can also vary. Factors such as absorption, distribution, metabolism, and excretion (ADME) can be influenced by the specific properties of the compound, including its solubility, stability, and molecular size .
Result of Action
The molecular and cellular effects of imidazole-containing compounds can include changes in cell growth, cell death, or changes in the expression of certain genes .
Action Environment
The action, efficacy, and stability of imidazole-containing compounds can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances .
Future Directions
Properties
IUPAC Name |
2-[[1-(1-methylimidazol-4-yl)sulfonylpiperidin-4-yl]methoxy]-6-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N4O3S/c1-22-9-15(20-11-22)27(24,25)23-7-5-12(6-8-23)10-26-14-4-2-3-13(21-14)16(17,18)19/h2-4,9,11-12H,5-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHIFHVMDSCUDEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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